

in vitro assay protocols using 2-(4-morpholinyl)-6-Quinolinamine

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Compound of Interest

Compound Name: 2-(4-morpholinyl)-6-Quinolinamine

CAS No.: 648423-84-1

Cat. No.: B11877860

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Application Note: Functional Profiling & Assay Protocols for **2-(4-morpholinyl)-6-Quinolinamine**

Part 1: Executive Summary & Molecule Profile

2-(4-morpholinyl)-6-Quinolinamine (hereafter referred to as MQA) represents a "privileged scaffold" in medicinal chemistry. Its structure combines a quinoline core, a morpholine moiety at position 2 (a known kinase hinge-binding motif), and a primary amine at position 6 (a handle for derivatization or fluorescence modulation).

This Application Note provides rigorous protocols for utilizing MQA in two distinct high-value research contexts:

- **Fragment-Based Drug Discovery (FBDD):** As a ligand efficiency control for PI3K/mTOR/DNA-PK kinase inhibitor development.
- **Biophysical Probing:** As a pH-sensitive fluorescent reporter, leveraging the protonation-induced intramolecular charge transfer (ICT) mechanisms inherent to amino-quinolines.

Physicochemical Profile

Property	Specification	Notes
Molecular Formula	C ₁₃ H ₁₅ N ₃ O	
Molecular Weight	229.28 g/mol	Fragment-like (<300 Da)
Solubility	DMSO (>50 mM), Ethanol (Moderate)	Morpholine enhances aqueous solubility vs. bare quinoline.
pKa (Predicted)	~5.5 (Morpholine N), ~4.2 (Quinoline N)	Critical for pH-sensing applications.
Primary Targets	PI3K, mTOR, DNA-PK	Acts as an ATP-competitive hinge binder.

Part 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: To determine the inhibitory potency (IC₅₀) of MQA against Class I PI3K isoforms. This protocol validates the molecule's utility as a "fragment lead" or negative control for steric selectivity.

Scientific Rationale: The morpholine oxygen of MQA typically forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K α). However, without the extensive "tail" groups found in full drugs like Pictilisib, MQA often exhibits micromolar (μ M) rather than nanomolar (nM) potency. This assay quantifies that "Ligand Efficiency."

Materials

- Compound: MQA (10 mM stock in anhydrous DMSO).
- Enzyme: Recombinant PI3K α (p110 α /p85 α complex).
- Substrate: PIP2:PS Lipid Substrate (sonicated).
- ATP: Ultra-pure ATP (10 μ M final).
- Detection: ADP-Glo™ Kinase Assay Kit (Promega).

- Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS.

Step-by-Step Protocol

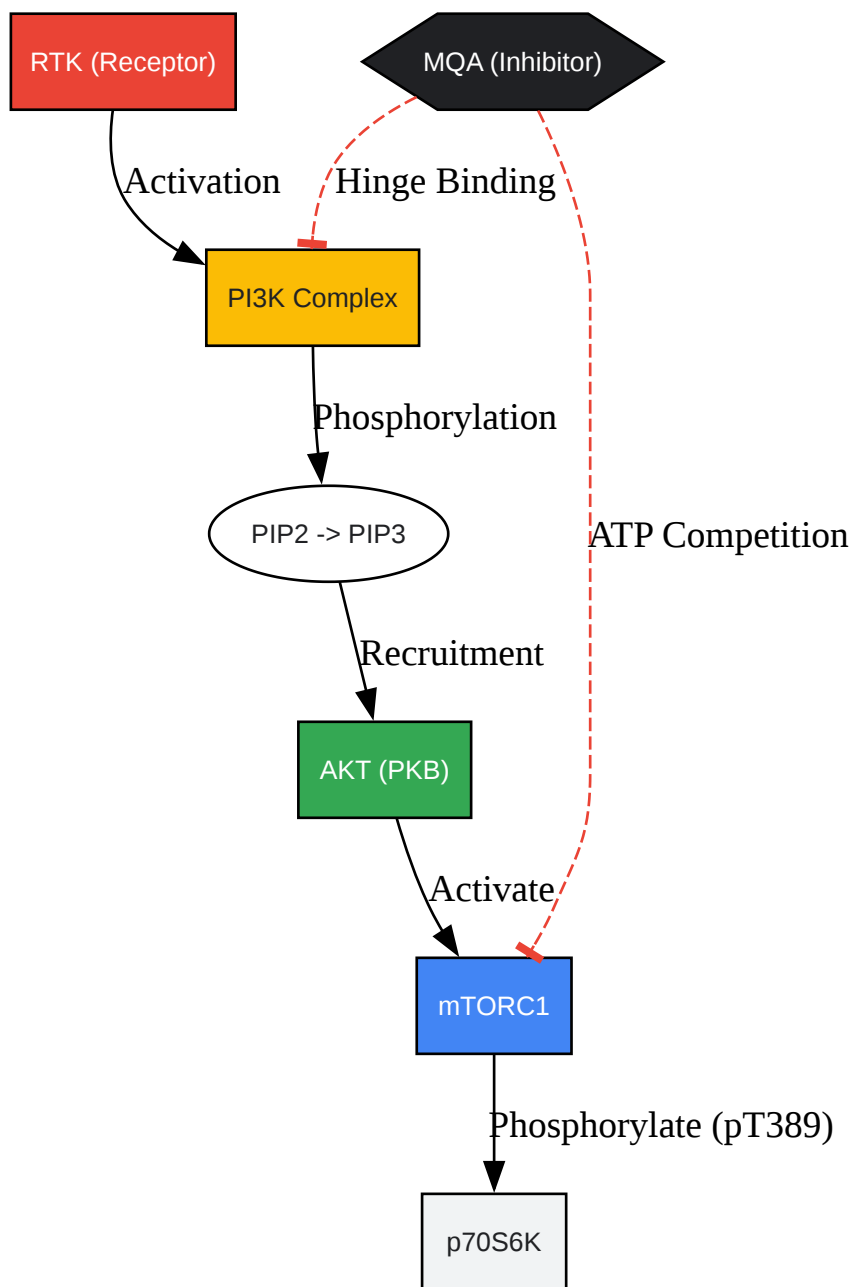
- Compound Preparation (Serial Dilution):
 - Prepare a 1:3 serial dilution of MQA in 100% DMSO starting at 1 mM (100x final concentration).
 - Dilute these points 1:25 into 1x Kinase Buffer to create 4x intermediate working solutions (4% DMSO).
- Enzyme/Substrate Reaction Assembly (384-well plate):
 - Dispense 2.5 μL of 4x MQA working solution into wells.
 - Dispense 2.5 μL of PI3Kα enzyme (optimized to convert 10-20% ATP).
 - Incubate for 10 minutes at RT to allow thermodynamic binding equilibrium.
 - Initiate reaction by adding 5 μL of ATP/Lipid Substrate mix.
 - Final Conditions: 10 μL volume, 1% DMSO, [MQA] range 10 μM to 0.1 nM.
- Incubation:
 - Seal plate and incubate at 23°C for 60 minutes.
- Detection (ADP Quantification):
 - Add 10 μL of ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP). Incubate 40 min.
 - Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
- Data Analysis:
 - Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

- Normalize data: $\% \text{Activity} = \frac{(\text{Sample} - \text{Min})}{(\text{Max} - \text{Min})} \times 100$
- Fit curves using a 4-parameter logistic equation to derive IC_{50} .

Part 3: Cellular Mechanism of Action (Pathway Analysis)

Objective: To verify if MQA permeates the cell membrane and inhibits the PI3K/Akt/mTOR signaling cascade in live cells.

Visualization of Target Pathway:



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Caption: Schematic of the PI3K/mTOR pathway. MQA acts as a dual ATP-competitive inhibitor at the nodes indicated by dashed lines.

Protocol: Western Blotting for Phospho-AKT/S6K

- Cell Seeding:
 - Seed PC-3 or MCF-7 cells (cancer lines with upregulated PI3K) at

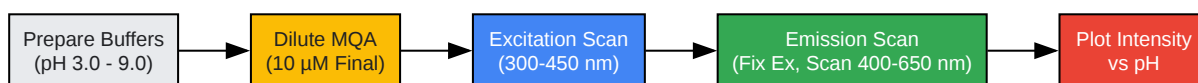
cells/well in 6-well plates. Allow attachment (24h).

- Treatment:
 - Starve cells in serum-free media for 4 hours (synchronization).
 - Treat with MQA (1, 10, 50 μ M) or Control (DMSO) for 2 hours.
 - Optional: Stimulate with Insulin (100 nM) for the last 15 minutes to induce max phosphorylation.
- Lysis:
 - Wash with ice-cold PBS.
 - Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na_3VO_4 , NaF).
- Immunoblotting:
 - Primary Antibodies: Anti-pAKT (Ser473), Anti-pS6K (Thr389).
 - Loading Control: Anti-Total AKT or Anti-GAPDH.
- Expected Result:
 - A dose-dependent decrease in pAKT and pS6K bands indicates successful cellular entry and target engagement. If inhibition is weak, it suggests MQA requires further derivatization (e.g., adding a lipophilic tail) to improve potency or permeability.

Part 4: Spectroscopic pH-Sensing Assay

Objective: To characterize the pH-dependent fluorescence of MQA. The morpholine nitrogen protonation often quenches or shifts fluorescence via Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) modulation, making MQA a potential lysosomal pH probe.

Experimental Workflow



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Caption: Workflow for characterizing the pH-dependent photophysical properties of MQA.

Step-by-Step Protocol

- Buffer Preparation:
 - Prepare 100 mM Phosphate-Citrate buffers adjusted to pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0.
- Sample Preparation:
 - Add MQA (from DMSO stock) to each buffer to a final concentration of 10 μ M. Ensure DMSO < 1%.
- Spectral Scanning:
 - Use a quartz cuvette or UV-transparent plate.
 - Absorbance Scan: Measure OD from 250–500 nm to find (likely ~340–360 nm).
 - Emission Scan: Excite at .[1] Collect emission from 380–650 nm.
- Data Interpretation:
 - Acidic Shift: At low pH, protonation of the morpholine nitrogen (pKa ~5.5) blocks the lone pair from participating in PET, typically resulting in fluorescence enhancement (Turn-On response).

- Ratiometric Potential: Check if the emission peak shifts wavelength (e.g., from blue to green) with pH, which allows for ratiometric sensing independent of concentration.

References

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Disclaimer: These protocols are designed for research purposes only. MQA is a chemical probe and has not been approved for clinical use.

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Sources

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